2,2-Dihydroperoxypropane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This solid peroxide is particularly sensitive to temperature rises, contamination, and friction. Above a given "Control Temperature" they decompose violently. It is generally stored or transported in a solvent slurry, water, alcohol, etc.

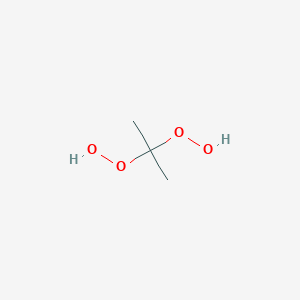

2, 2-Dihydroperoxypropane, also known as peroxyacetone, belongs to the class of organic compounds known as organic hydroperoxides. These are organic compounds comprising the hydroperoxide functional group, with the general formula [O-O]2-. 2, 2-Dihydroperoxypropane is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 2, 2-dihydroperoxypropane is primarily located in the cytoplasm.

科学的研究の応用

Organic Synthesis

Reagent in Organic Reactions

- 2,2-Dihydroperoxypropane serves as a reagent in various organic reactions. It is particularly useful in the synthesis of geminal dihydroperoxides and other peroxidic compounds. For instance, it has been employed to convert aromatic aldehydes into their corresponding esters through oxidative esterification processes without the need for solvents or metal catalysts .

Polymerization Initiator

- This compound is also utilized as an initiator for polymerization reactions. Organic peroxides like this compound can initiate the polymerization of styrene and other vinyl monomers at low temperatures, contributing to the production of polymers with specific properties .

Material Science

Vulcanization of Rubbers

- In materials science, this compound is applied in the vulcanization process of rubbers. Its ability to generate free radicals upon decomposition makes it an effective cross-linking agent, enhancing the mechanical properties and thermal stability of rubber materials .

Synthesis of Advanced Materials

- The compound has been explored for synthesizing advanced materials, including nanocomposites and functionalized polymers. Its role as a radical initiator allows for controlled polymerization techniques that are crucial in developing materials with tailored functionalities .

Pharmaceutical Applications

Potential Antimicrobial Agent

- Recent studies have indicated that compounds derived from this compound may exhibit antimicrobial properties. Research into cyclic peroxides has shown promising results against various pathogens, suggesting potential applications in pharmaceuticals .

Antimalarial Activity

Case Studies

化学反応の分析

Decomposition Pathways

DADP exhibits instability under thermal or acidic conditions:

- Thermal Decomposition : At >50°C, DADP decomposes explosively to acetone and ozone, releasing 2,030°C heat and 80 kbar pressure .

- Acid-Induced Decay : Sulfuric acid residues trapped in DADP crystals lower decomposition thresholds to 50°C, leading to detonation .

- Hydrolytic Breakdown : Water hydrolyzes DADP to acetone and hydrogen peroxide, a reaction exploited in controlled oxidation processes .

Mechanistic Insight :

- Protonation of peroxide oxygen by acid.

- O–O bond cleavage generates acetone and hydroperoxy radicals.

- Radical recombination or further decomposition .

Epoxidation

DADP-derived urea complexes (e.g., UDHPP) epoxidize α,β-unsaturated ketones and alkenes under mild conditions:

Sulfide Oxidation

- Sulfoxides/Sulfones : DADP oxidizes sulfides to sulfoxides (80–95% yield) and sulfones (50–75% yield) selectively via controlled stoichiometry .

Oxidative Esterification/Amidation

- Esterification : Benzaldehyde converts to methyl benzoate (85% yield) using DADP and methanol .

- Amidation : Aromatic aldehydes form amides with NH₄OAc in 70–90% yield .

Table 2: Key Oxidation Reactions Using DADP Derivatives

Mechanistic Studies

- Lewis Acid Interactions : SnCl₄ or TiCl₄ catalyze DADP’s heterolysis, forming hydroperoxycarbenium ions that react with alkenes to yield 1,2-dioxolanes .

- NMR Monitoring : Real-time ¹H/¹³C NMR studies reveal intermediates like 2-hydroxy-2-hydroperoxypropane during DADP synthesis .

Comparative Stability

DADP is less stable than TATP but more stable than linear peroxides. Key stability factors:

- Crystallinity : UDHPP (urea-DADP adduct) enhances stability, enabling safer handling .

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) retard decomposition .

Industrial Relevance

DADP’s high oxygen content (≈42%) makes it valuable in:

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 2,2-Dihydroperoxypropane, and what analytical methods ensure accurate characterization?

- Methodology : Synthesize via acid-catalyzed condensation of acetone and hydrogen peroxide under controlled temperatures (0–5°C). Purify using recrystallization in non-polar solvents. Characterize using nuclear magnetic resonance (NMR) for peroxide bond confirmation, infrared spectroscopy (IR) for functional group analysis, and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Cross-reference with NIST spectral databases for validation .

Q. What safety measures are essential for laboratory handling of this compound?

- Methodology : Implement strict protocols to avoid mechanical shock, friction, or heat exposure. Use inert solids (e.g., sodium bicarbonate) to desensitize the compound at concentrations ≤27% . Conduct risk assessments using safety data sheets (SDS) and adhere to OSHA guidelines for personal protective equipment (PPE), including explosion-proof ventilation and anti-static labware .

Q. How does concentration influence the stability and reactivity of this compound?

- Methodology : Perform differential scanning calorimetry (DSC) to compare thermal decomposition profiles at varying concentrations (e.g., ≤27% vs. ≥30%). Monitor exothermic peaks and activation energy changes. Use inert matrices to stabilize higher concentrations and document phase transitions via X-ray diffraction (XRD) .

Advanced Research Questions

Q. How can contradictions in reported decomposition kinetics of this compound be systematically addressed?

- Methodology : Design replicate experiments under standardized conditions (e.g., controlled humidity, oxygen levels). Apply Arrhenius equation analysis to compare rate constants across studies. Use high-pressure liquid chromatography (HPLC) to track intermediate byproducts and resolve discrepancies caused by impurity interference .

Q. What experimental frameworks are recommended for studying the impact of crystallinity on explosive sensitivity?

- Methodology : Prepare single crystals via slow evaporation and analyze lattice structures using XRD. Correlate crystallographic data with impact sensitivity tests (e.g., drop-weight apparatus). Employ molecular dynamics simulations to model shock-induced initiation mechanisms .

Q. How can isotopic labeling (e.g., deuterated acetone) elucidate reaction pathways in this compound synthesis?

- Methodology : Synthesize isotopomers and track hydrogen peroxide incorporation using NMR and isotope-ratio mass spectrometry (IRMS). Compare kinetic isotope effects (KIE) to identify rate-determining steps and validate proposed mechanistic pathways .

Q. Data Contradiction and Validation

Q. What strategies validate conflicting reports on the compound’s compatibility with common solvents?

- Methodology : Conduct solubility tests in polar/aprotic solvents (e.g., DMSO, acetonitrile) under inert atmospheres. Monitor decomposition via real-time Raman spectroscopy. Cross-validate findings with thermogravimetric analysis (TGA) to distinguish solvent-induced degradation from thermal effects .

Q. How should researchers reconcile discrepancies in hazard classification (e.g., IMDG vs. industrial safety guidelines)?

- Methodology : Review regulatory documents (e.g., IMDG Amendment 36-12) and industrial hygiene guidelines (e.g., INRS protocols). Perform comparative risk assessments using standardized testing (e.g., UN Test Series 6 for explosives) and align classification with empirical sensitivity data .

Q. Research Design and Innovation

Q. What novel approaches can address knowledge gaps in the environmental fate of this compound?

- Methodology : Develop microbial degradation assays using soil microcosms. Quantify peroxide persistence via iodometric titration and correlate with microbial diversity (16S rRNA sequencing). Integrate computational models (e.g., EPI Suite) to predict biodegradation pathways .

Q. How can mixed-methods research enhance understanding of its applications in organic synthesis?

特性

CAS番号 |

1336-17-0 |

|---|---|

分子式 |

C3H8O4 |

分子量 |

108.09 g/mol |

IUPAC名 |

2,2-dihydroperoxypropane |

InChI |

InChI=1S/C3H8O4/c1-3(2,6-4)7-5/h4-5H,1-2H3 |

InChIキー |

XJHMOGCOFPLTNG-UHFFFAOYSA-N |

SMILES |

CC(C)(OO)OO |

正規SMILES |

CC(C)(OO)OO |

Key on ui other cas no. |

1336-17-0 2614-76-8 |

物理的記述 |

This solid peroxide is particularly sensitive to temperature rises, contamination, and friction. Above a given "Control Temperature" they decompose violently. It is generally stored or transported in a solvent slurry, water, alcohol, etc. |

同義語 |

ACETONEPEROXIDES |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。